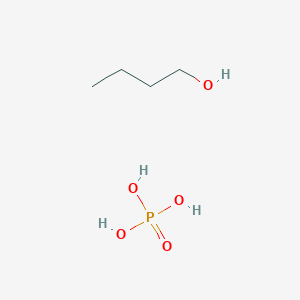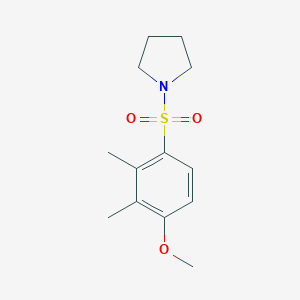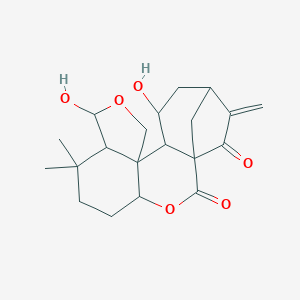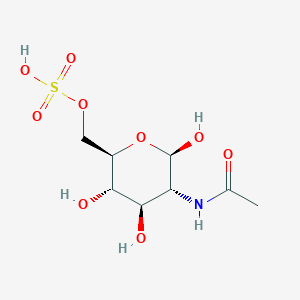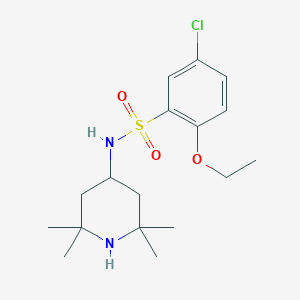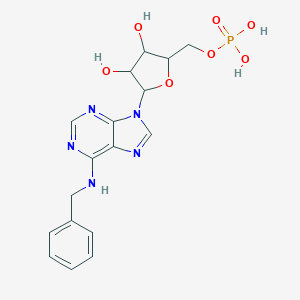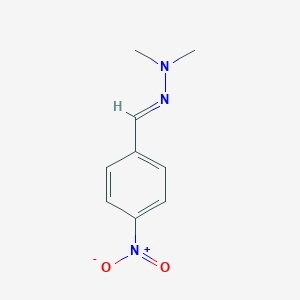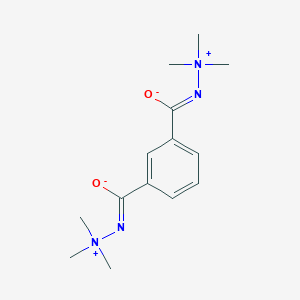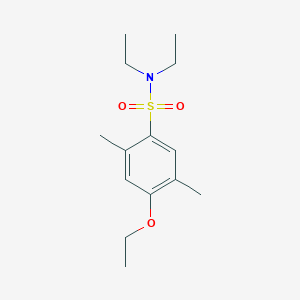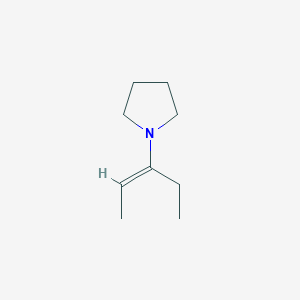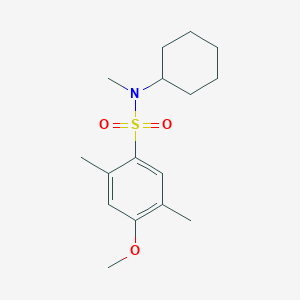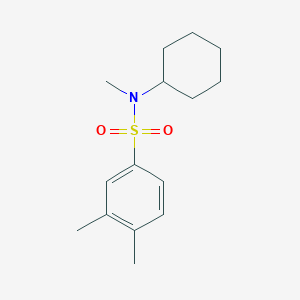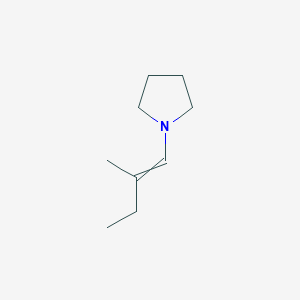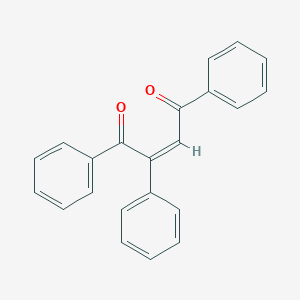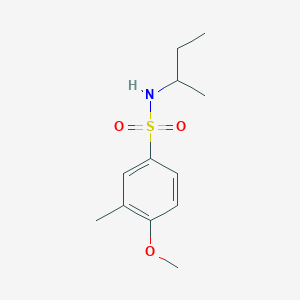
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide, also known as BMS-204352, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells.
Mecanismo De Acción
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide selectively inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in extracellular pH, which inhibits tumor growth and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by altering the pH of the tumor microenvironment and disrupting the balance of intracellular pH. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for CAIX and its ability to inhibit the growth of various types of cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX. Another area of research is the investigation of the synergistic effects of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the potential use of this compound as a diagnostic tool for the detection of CAIX in cancer cells is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target CAIX, which is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. CAIX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CAIX by this compound leads to a decrease in tumor pH, resulting in reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C12H19NO3S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)11-6-7-12(16-4)9(2)8-11/h6-8,10,13H,5H2,1-4H3 |
Clave InChI |
FONXNXWEEVKWNI-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



